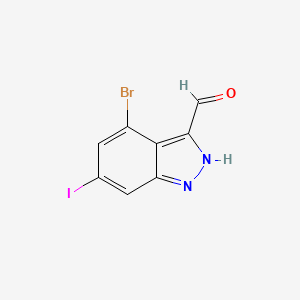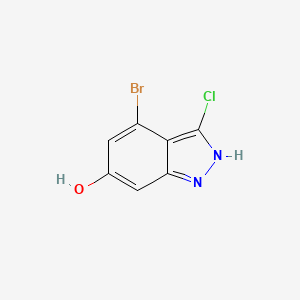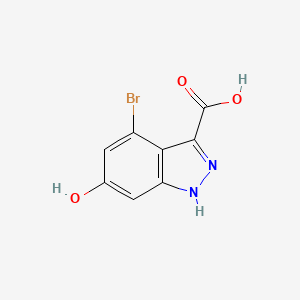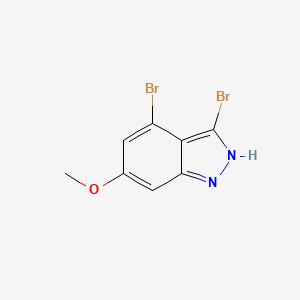
1h-Indazole-3-carbaldehyde,4-bromo-6-hydroxy-
Overview
Description
1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- is a derivative of indazole, a significant heterocyclic compound found in various natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 6th position on the indazole ring, along with a formyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 1H-indazole followed by formylation and hydroxylation reactions. For instance, the bromination of 1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The formylation at the 3rd position can be carried out using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3. Hydroxylation at the 6th position can be achieved using hydroxylating agents such as hydrogen peroxide or other suitable oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate
Major Products:
- Oxidation products: Ketones, quinones.
- Reduction products: Alcohols, methyl derivatives.
- Substitution products: Amino, thio, or alkoxy derivatives.
- Coupling products: Biaryl or other complex structures .
Scientific Research Applications
1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the formyl, hydroxyl, and bromine groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
- 1H-Indazole-3-carbaldehyde
- 4-Bromo-1H-indazole
- 6-Hydroxy-1H-indazole
Comparison: 1H-Indazole-3-carbaldehyde, 4-bromo-6-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to 1H-Indazole-3-carbaldehyde, the presence of the bromine and hydroxyl groups enhances its potential for substitution and oxidation reactions. Compared to 4-Bromo-1H-indazole and 6-Hydroxy-1H-indazole, the formyl group at the 3rd position provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-bromo-6-hydroxy-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-4(13)2-6-8(5)7(3-12)11-10-6/h1-3,13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKXUMGUFLSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















